Product packaging for Tazolol(Cat. No.:CAS No. 39832-48-9)

Tazolol

Katalognummer: B1213425
CAS-Nummer: 39832-48-9
Molekulargewicht: 216.30 g/mol
InChI-Schlüssel: DREVJBVJBRSSDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Tazolol (CAS 39832-48-9) is a chemical compound with the molecular formula C9H16N2O2S and a molecular weight of 216.30 g/mol . It is a beta-adrenergic agent that functions as a selective myocardial beta-stimulant, according to pharmacological studies . In research settings, this compound has been shown to increase myocardial contractile force and heart rate with minimal impact on arterial pressure in animal models, demonstrating its inotropic and chronotropic effects . Its cardiac effects are mediated through beta-adrenergic receptor stimulation and are blocked by beta-blockers such as propranolol, confirming its specific mechanism of action . This compound is also noted for its oral bioavailability and has been found to possess some mild general beta-blocking activity at different dose levels, making it a compound of interest for studying selective cardiac stimulation and complex adrenergic receptor interactions . This product is intended for research use only in laboratory settings and is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16N2O2S B1213425 Tazolol CAS No. 39832-48-9

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-(propan-2-ylamino)-3-(1,3-thiazol-2-yloxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2S/c1-7(2)11-5-8(12)6-13-9-10-3-4-14-9/h3-4,7-8,11-12H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DREVJBVJBRSSDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=NC=CS1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80865972
Record name 1-[(Propan-2-yl)amino]-3-[(1,3-thiazol-2-yl)oxy]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80865972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39832-48-9
Record name Tazolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39832-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tazolol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039832489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(Propan-2-yl)amino]-3-[(1,3-thiazol-2-yl)oxy]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80865972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TAZOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B64Q38TX4G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Historical Context and Early Research on Tazolol

Genesis of Tazolol Discovery and Initial Investigations

The discovery and initial investigations into this compound are situated within the broader history of research into beta-adrenergic receptor modulators, which began in the mid-20th century. Sir James Black's pioneering work in the late 1950s led to the development of the first beta-blockers, revolutionizing the treatment of cardiovascular diseases like angina pectoris. revespcardiol.orgwikipedia.org This era saw the exploration of various compounds that could interact with beta-adrenergic receptors to reduce the heart's workload. Early compounds like dichloroisoproterenol (B1670464) (DCI) were found to have beta-antagonist effects, although they lacked clinical utility. wikipedia.org Subsequent structural modifications of such compounds led to the development of clinically useful beta-blockers like propranolol (B1214883). wikipedia.org this compound emerged as part of this research landscape, representing an effort to identify compounds with specific beta-adrenergic modulating properties. Early studies investigated its cardiovascular pharmacology and hemodynamic activity. wikipedia.org Research in dogs with experimental myocardial infarction explored this compound's effects on cardiac output, stroke volume, peripheral resistance, and heart rate, comparing its actions to those of isoproterenol (B85558). nih.gov

Pioneering Research on Thiazole-Containing Compounds Leading to this compound

The inclusion of a thiazole (B1198619) ring in the structure of this compound is a key feature that distinguishes it from many other beta-blockers. ontosight.ai Pioneering research into thiazole-containing compounds has a long history in medicinal chemistry, with the thiazole ring being a prevalent scaffold in numerous pharmacologically active substances. ijper.org The Hantzsch synthesis laid foundational groundwork for the development of thiazole chemistry. ijper.org Thiazole derivatives have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and various effects on the central nervous system. researchgate.netresearchgate.net The incorporation of a thiazole moiety into compounds explored for cardiovascular activity likely stemmed from the general interest in the diverse biological potential of this heterocyclic system. While specific detailed findings directly linking earlier thiazole research to the conception of this compound are not extensively detailed in the provided information, the existence of this compound with its thiazole ring underscores the exploration of this chemical class in the search for novel therapeutic agents, including those targeting the beta-adrenergic system.

Evolution of Research Paradigms in β-Adrenergic Modulators and this compound's Place Therein

The research into beta-adrenergic modulators has evolved significantly since the initial discovery of beta-blockers. Initially, the focus was on non-selective beta-blockers that blocked both β1 and β2 receptors. revespcardiol.orgresearchgate.net The subsequent understanding of distinct beta-receptor subtypes (β1, β2, and β3) led to the development of cardioselective beta1-antagonists, aiming for more targeted effects, primarily on the heart. revespcardiol.orgresearchgate.net Further evolution included the development of third-generation beta-blockers with additional vasodilating properties. revespcardiol.orgresearchgate.net This evolution reflects a shift towards designing compounds with greater selectivity and a broader range of pharmacological actions to improve therapeutic outcomes and reduce side effects. tandfonline.com this compound, described in some contexts as a selective beta1-agonist with mild beta-blocking activity or a selective myocardial beta-stimulant, appears to fit within this evolving paradigm, representing an exploration of compounds that could modulate beta-adrenergic receptors with potentially nuanced effects beyond simple antagonism. wikipedia.orghodoodo.comethernet.edu.et Its characterization as a beta1-agonist in some research highlights the investigation into compounds that could stimulate, rather than solely block, beta-adrenergic receptors for therapeutic purposes. karger.com

Key Milestones in the Early Academic Development of this compound

Key milestones in the early academic development of this compound would involve the initial synthesis and structural characterization of the compound, followed by in vitro and in vivo pharmacological studies to understand its interaction with beta-adrenergic receptors and its effects on the cardiovascular system. Early research likely focused on determining its receptor selectivity and evaluating its hemodynamic profile in experimental models. For instance, studies investigating its effects in dogs with experimental myocardial infarction represent a significant step in understanding its potential therapeutic utility in cardiac dysfunction. nih.gov Research comparing this compound's effects to established beta-adrenergic agents like isoproterenol would have been crucial in positioning this compound within the existing pharmacological landscape. nih.gov Academic studies exploring the compound's chemical properties, such as ab initio studies on its internal rotation and electrostatic molecular potential, also contribute to its early development by providing insights into its molecular behavior. acs.org The publication of research findings in peer-reviewed journals would constitute key academic milestones, disseminating knowledge about this compound's properties and potential applications to the scientific community. wikipedia.orgnih.govacs.orgactamedicaportuguesa.com

Data Tables:

Based on the search results, specific quantitative data tables detailing early research findings of this compound are limited. However, the following table summarizes some reported observations:

Study TypeModel SystemKey ObservationSource
Hemodynamic Effects in Myocardial InfarctionDogs with experimental MISignificant and sustained increase in cardiac output and stroke volume; decrease in peripheral resistance and mean aortic pressure; modestly increased heart rate. nih.gov nih.gov
Comparison with Isoproterenol (Myocardial MI)Dogs with experimental MILess S-T segment elevation at the margin of infarction; considerably less increase in double product compared to isoproterenol. nih.gov nih.gov
Effects on Aqueous Humor DynamicsCat modelReduced formation of aqueous humor more than outflow (when characterized as a β1-agonist). karger.com karger.com
Effects on Guinea-Pig Taenia ColiIsolated guinea-pig taenia coliIneffective in suppressing spontaneous spike generation or reducing smooth muscle tone in certain experiments. sav.sk sav.sk

Synthetic Methodologies and Chemical Modifications of Tazolol

Established Synthetic Routes for Tazolol

Established synthetic routes for compounds structurally related to this compound, particularly beta-blockers and thiazole (B1198619) derivatives, often involve the construction of the propan-2-olamine core and the coupling of this unit with the heterocyclic system. While specific detailed multi-step total synthesis schemes solely focused on the this compound scaffold were not extensively detailed in the reviewed literature, general approaches to similar beta-aminoalcohols and thiazole-containing compounds provide insight into potential methodologies.

Multi-step Total Synthesis Approaches to the this compound Scaffold

Total synthesis approaches to drug scaffolds often involve convergent or linear strategies. For a molecule like this compound, a convergent approach might involve synthesizing the thiazole moiety and the propan-2-olamine chain separately and then coupling them. The thiazole ring itself can be synthesized through various methods, such as the Hantzsch thiazole synthesis, which involves the reaction of a α-halocarbonyl compound with a thiourea (B124793) or thioamide. lboro.ac.uk The propan-2-olamine core with the isopropylamino group is a common structural motif in beta-blockers and can be introduced through reactions involving epoxides or halohydrins and isopropylamine. Coupling the thiazole-containing fragment with the modified propan-2-olamine unit would then complete the synthesis of the this compound scaffold. Literature on the synthesis of related beta-blockers like timolol (B1209231) and pindolol, which also contain heterocyclic systems linked to the amino alcohol core, can offer parallels in synthetic strategies. researchgate.net

Stereoselective Synthesis Strategies for this compound Isomers

This compound contains a stereocenter at the secondary alcohol position of the propan-2-ol chain. This means this compound can exist as enantiomers ((+)-Tazolol and (-)-Tazolol) and potentially as a racemate ((±)-Tazolol). nih.gov The synthesis of specific stereoisomers (stereoselective synthesis) is crucial for pharmaceuticals as different enantiomers can exhibit different pharmacological profiles. umontpellier.fr Stereoselective synthesis can be achieved through various methods, including using chiral starting materials, employing chiral reagents or catalysts in asymmetric synthesis, or resolving a racemic mixture into its individual enantiomers. umontpellier.frorganic-chemistry.orgnih.gov

While specific details on the stereoselective synthesis of this compound isomers were not prominently featured in the search results, general strategies applicable to the synthesis of chiral beta-aminoalcohols are well-established. These include asymmetric epoxidation followed by ring opening with an amine, asymmetric reduction of ketones, or kinetic resolution of racemic mixtures using enzymes or chiral chemical methods. organic-chemistry.orgnih.gov The choice of stereoselective strategy would depend on factors such as desired enantiomeric purity, cost, and scalability.

Advanced Synthetic Optimizations and Green Chemistry Principles in this compound Production

Modern chemical synthesis increasingly incorporates advanced optimization techniques and green chemistry principles to improve efficiency, reduce waste, and minimize environmental impact. numberanalytics.comiupac.orgjournalspub.com

Catalyst-Mediated Synthesis of this compound and Related Compounds

Catalysis plays a vital role in optimizing chemical reactions by lowering activation energies and increasing reaction rates and selectivity. journalspub.com Various types of catalysts, including homogeneous, heterogeneous, and organocatalysts, are employed in the synthesis of pharmaceutical compounds. journalspub.comnsf.gov While specific examples of catalyst-mediated synthesis explicitly for this compound were not detailed in the provided snippets, catalysts are commonly used in the formation of C-N, C-O, and C-S bonds present in the this compound structure, as well as in stereoselective transformations. sigmaaldrich.commdpi.comfrontiersin.org For instance, metal catalysts like palladium can be used in coupling reactions, while organocatalysts or metal complexes can be employed for asymmetric synthesis to control stereochemistry. organic-chemistry.orgnsf.govfrontiersin.org The application of specific catalysts in this compound synthesis would aim to improve yields, reduce reaction times, and potentially enable more environmentally friendly processes.

Derivatization Strategies and Analogue Synthesis of this compound

Derivatization strategies involve modifying the chemical structure of a compound to alter its properties, such as solubility, stability, or biological activity. Analogue synthesis involves creating compounds that are structurally similar to the parent compound but with specific modifications. google.comgoogle.com The synthesis of this compound analogues would likely involve modifications to the thiazole ring, the isopropylamino group, the hydroxyl group, or the propan-2-ol linker.

The thiazole ring is a common scaffold in medicinal chemistry, and its modification can lead to compounds with varied biological activities. researchgate.netdntb.gov.ua Similarly, altering the amino group or the alcohol function can impact the interaction of the molecule with biological targets. google.comgoogle.com Derivatization of the amino group, for instance, has been explored to improve bioavailability and membrane permeability of amine-containing drugs. google.comgoogle.comresearchgate.net

Analogue synthesis allows for the exploration of structure-activity relationships (SAR), where changes in chemical structure are correlated with changes in biological effect. researchgate.net By synthesizing and testing this compound analogues, researchers can identify key structural features responsible for its beta-blocking activity and potentially develop new compounds with improved efficacy, selectivity, or pharmacokinetic properties. The synthesis of such analogues would employ similar chemical transformations as the synthesis of this compound itself, but with different starting materials or reaction sequences to introduce the desired structural variations.

Design and Synthesis of Functionalized this compound Derivatives

The design of functionalized this compound derivatives would typically involve introducing various chemical groups onto the core this compound structure to modulate its physical, chemical, or biological properties. Based on the structure of this compound, potential sites for functionalization include the hydroxyl group, the secondary amine, and the thiazole ring.

Scaffold Modification and Isosteric Replacements of the Thiazole Ring

Scaffold modification and isosteric replacements of key structural elements are significant strategies in drug design and can be applied to the this compound structure. Isosteric replacement involves substituting an atom or group of atoms with another that has similar electronic and steric properties, aiming to maintain or enhance biological activity while potentially improving other characteristics like metabolic stability or pharmacokinetic profile. wikipedia.orggoogle.com

The thiazole ring in this compound could be a target for isosteric replacement. Thiazole is a five-membered aromatic ring containing sulfur and nitrogen. polypeptide.com Other five-membered heteroaromatic rings, such as thiophene, furan, pyrazoles, or imidazoles, have been explored as bioisosteric replacements for phenyl rings and other aromatic systems in various compounds. nih.govgoogle.com Triazole rings, for example, have been used as bioisosteres for amide bonds and other heterocycles. nih.govnih.gov The replacement of a nitrogen in a heterocyclic ring with a carbon atom (or vice versa) is another form of isosteric modification that has been explored in the synthesis of various derivatives. novalix.com

While direct examples of the isosteric replacement of the thiazole ring specifically within the this compound structure were not found in the provided snippets, the concept of replacing the thiazole ring with other heterocycles or modified rings is a plausible strategy in the development of this compound analogs, based on the general principles of bioisosterism applied to thiazole-containing compounds and beta-blockers. wikipedia.orggoogle.com Such modifications could aim to alter the interaction with adrenergic receptors or other biological targets, or to improve the compound's metabolic fate.

Purification and Methodologies for Synthetic this compound and Its Intermediates

The purification of synthetic compounds, including this compound and its intermediates, is a critical step to obtain substances of sufficient purity for characterization and further study. Various chromatographic techniques are widely employed for this purpose. nih.govgoogle.comatdbio.com The structural elucidation of synthetic products is typically performed using a combination of spectroscopic and spectrometric methods. researchgate.net

Chromatographic Techniques for Compound Isolation and Purity Assessment

Chromatography is a set of techniques used to separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. nih.govgoogle.com Common chromatographic methods applicable to organic compounds like this compound include column chromatography, thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and gas chromatography (GC). nih.govdntb.gov.ua

Column chromatography is often used for preparative scale purification, allowing for the isolation of larger quantities of the desired compound. TLC is a useful analytical technique for monitoring reaction progress and assessing the purity of fractions obtained from column chromatography. dntb.gov.ua HPLC is a powerful technique for both analytical and preparative purposes, offering high resolution separation and quantitative analysis of compounds. atdbio.comnootanpharmacy.in The choice of stationary and mobile phases in these techniques depends on the polarity and chemical properties of the compounds being separated. Reversed-phase HPLC, using a non-polar stationary phase and a polar mobile phase, is commonly used for the purification of a wide range of organic molecules. novalix.com

While specific details on the chromatographic purification of this compound were not extensively provided, one study mentioned the identification of this compound using LC-MS analysis, indicating that liquid chromatography is a relevant technique for its analysis and potentially purification. grafiati.com Another patent mentions chromatographic purification in the context of synthesizing prodrugs, some of which include this compound in lists of potential drug candidates. google.comgoogleapis.com

Spectroscopic and Spectrometric Elucidation of Synthetic this compound Products

Spectroscopic and spectrometric methods are essential for confirming the structure and purity of synthetic compounds. These techniques provide detailed information about the molecular structure, functional groups, and fragmentation patterns. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, etc.) is a primary technique for determining the connectivity and arrangement of atoms within a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, the full structure of a synthetic product can be elucidated. researchgate.netwikipedia.org

Mass spectrometry (MS) provides information about the molecular weight and fragmentation of a compound, which can help confirm the molecular formula and provide structural insights. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with liquid chromatography (LC-MS) are widely used for the analysis of polar and relatively non-volatile compounds like this compound. google.comgrafiati.comyale.edu Tandem mass spectrometry (MS/MS) can provide more detailed structural information through the fragmentation of selected ions. google.com

Infrared (IR) spectroscopy can identify the presence of specific functional groups within a molecule based on characteristic absorption frequencies of molecular vibrations. google.comacs.org

X-ray crystallography is a powerful technique that can provide a definitive three-dimensional structure of a crystalline compound, including the precise positions of atoms and bond lengths and angles. nih.govatdbio.comacs.orghmdb.ca While an ab initio study on this compound using molecular orbital calculations has been reported, which can provide theoretical insights into its electronic structure and properties, experimental X-ray crystallographic data specifically for this compound was not found in the provided results. However, X-ray crystallography is routinely used in the characterization of small organic molecules and drug candidates. nih.govatdbio.comacs.org

The Human Metabolome Database entry for this compound includes predicted GC-MS and NMR spectra, although the experimental data and detailed analysis were not available in the snippets. hmdb.ca Spectroscopic data (IR, ¹H NMR, ¹³C NMR) were reported for other synthesized compounds, illustrating the application of these techniques in structural elucidation. google.comdntb.gov.uaresearchgate.net

Molecular and Cellular Mechanisms of Action of Tazolol

Receptor Binding and Ligand-Protein Interaction Studies of Tazolol

The initial step in this compound's physiological effect is its binding to specific protein targets.

The primary molecular target for this compound has been identified as the beta-1 adrenergic receptor (β1-AR). wikipedia.org These receptors are a class of G-protein coupled receptors (GPCRs) predominantly found in the heart, kidneys, and fat cells. As a selective β1-agonist, this compound preferentially binds to these receptors over other adrenergic receptor subtypes, such as beta-2 or alpha receptors. This selectivity allows it to exert more targeted effects on cardiac tissue. wikipedia.org The binding of this compound to the β1-AR mimics the action of endogenous catecholamines like norepinephrine and epinephrine at this specific receptor subtype.

Quantitative assays are crucial for determining the binding affinity of a ligand like this compound to its receptor. These assays typically measure parameters such as the dissociation constant (Kd) or the inhibition constant (Ki), where a lower value signifies a higher binding affinity. Techniques often employed for this purpose include radioligand binding assays, where a labeled compound is displaced by the test ligand to determine its affinity.

Interactive Table: Representative Binding Affinity Parameters for Beta-Adrenergic Ligands

Note: Specific experimental values for this compound are not available in the cited literature. The table structure is representative of data typically generated in such studies.

CompoundReceptor TargetBinding Affinity Constant (Ki)
This compound β1-Adrenergic Receptor Data Not Available
Isoproterenol (B85558)β1-Adrenergic Receptor~10-100 nM (Varies by study)
Propranolol (B1214883)β1-Adrenergic Receptor~1-10 nM (Varies by study)
ICI 118,551β2-Adrenergic Receptor~0.5-2 nM (Varies by study)

This table is for illustrative purposes. The values for compounds other than this compound are approximate ranges from typical pharmacological studies and may vary based on experimental conditions.

Ligands can bind to a receptor at two main types of sites. Orthosteric binding occurs at the primary, endogenous ligand binding site, leading to either activation or competitive inhibition. biorxiv.org Allosteric binding occurs at a distinct, secondary site on the receptor, modulating the receptor's response to the orthosteric ligand. nih.gov

For most conventional agonists and antagonists of the β-adrenergic receptor, binding occurs at the orthosteric site where natural catecholamines bind. biorxiv.org While specific studies detailing the precise binding mechanism of this compound are not prevalent, as a selective β1-agonist, it is presumed to bind to the orthosteric pocket of the β1-adrenergic receptor, thereby directly activating it in a manner similar to the endogenous agonist.

Post-receptor Signaling Pathway Elucidation Mediated by this compound

Upon binding to its receptor, this compound initiates a cascade of intracellular events.

As a β1-adrenergic agonist, this compound's mechanism is intrinsically linked to GPCR signaling. The β1-AR is coupled to a stimulatory G-protein (Gs). The binding of this compound induces a conformational change in the receptor, which in turn activates the Gs protein.

The activation sequence is as follows:

G-Protein Activation : The activated receptor promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the alpha subunit of the Gs protein (Gαs). youtube.com

Subunit Dissociation : The GTP-bound Gαs subunit dissociates from the beta-gamma (Gβγ) subunit complex. youtube.com

Effector Modulation : The now-active, GTP-bound Gαs subunit interacts with and activates its primary effector enzyme.

This signaling cascade is a hallmark of β1-adrenergic stimulation.

The primary enzymatic modulation by this compound is a downstream consequence of its receptor binding, not direct inhibition or activation of an enzyme by this compound itself.

Adenylyl Cyclase Activation : The primary effector enzyme activated by the Gαs subunit is adenylyl cyclase. nih.gov The interaction between Gαs-GTP and adenylyl cyclase increases the enzyme's catalytic activity. Adenylyl cyclase then converts Adenosine Triphosphate (ATP) into cyclic Adenosine Monophosphate (cAMP). nih.gov This leads to a rapid increase in intracellular cAMP levels.

Downstream Kinase Activation : The elevated cAMP acts as a second messenger, primarily activating Protein Kinase A (PKA). nih.gov PKA is a serine/threonine kinase that phosphorylates various intracellular proteins and enzymes, leading to the ultimate cellular and physiological responses associated with β1-adrenergic activation, such as increased heart rate and contractility. wikipedia.org this compound does not directly inhibit enzymes like phosphodiesterases (which break down cAMP); its effect is to increase the rate of cAMP production via the GPCR cascade.

Interactive Table: Enzymes Modulated Downstream of this compound-Receptor Interaction

EnzymeModulation by this compound PathwayImmediate Effect
Adenylyl Cyclase Activation (via Gs protein)Increased synthesis of cAMP from ATP
Protein Kinase A (PKA) Activation (via cAMP)Phosphorylation of target cellular proteins
Phosphodiesterases (PDEs) Not directly affectedContinue to degrade cAMP

Lack of Scientific Data Prevents In-Depth Analysis of this compound's Mechanisms

Following a comprehensive review of available scientific and medical literature, it has been determined that there is a significant lack of published research on the chemical compound "this compound." Despite extensive searches for data pertaining to its molecular and cellular mechanisms of action, no substantive information could be retrieved.

Specifically, searches for studies related to this compound's effects on ion channel modulation, cell proliferation and apoptosis, gene expression and proteomic profiling, and intracellular second messenger systems did not yield any relevant findings. Furthermore, there is no available research on the structure-mechanism relationships of this compound at the molecular level, including any site-directed mutagenesis or binding site analyses.

While the chemical entity "this compound" is indexed in some chemical databases, confirming its existence, there appears to be no associated body of research detailing its biological activities or mechanisms of action. The information required to fulfill the requested detailed analysis on its molecular and cellular effects is therefore absent from the current scientific literature.

Consequently, it is not possible to provide a thorough and scientifically accurate article on the "" as outlined. The absence of primary research, preclinical, or clinical data on this specific compound makes any detailed discussion of its purported biological effects purely speculative and without a factual basis. Further research would be required to elucidate the pharmacological properties of this compound.

Structure-Mechanism Relationships of this compound at the Molecular Level

Conformational Changes Upon this compound Ligand Binding

The interaction of a ligand with its receptor is a dynamic process that invariably induces or stabilizes specific three-dimensional structures in the protein. While high-resolution crystal structures of this compound specifically bound to a beta-adrenergic receptor are not publicly available, the extensive body of research on this class of G-protein coupled receptors (GPCRs) provides a robust framework for understanding the conformational changes that occur upon ligand binding. The binding of this compound, as a beta-adrenergic agent, is expected to modulate the equilibrium between the receptor's inactive and active conformational states.

The binding site for this compound and other similar ligands is nestled within a pocket formed by the seven transmembrane (TM) helices of the beta-adrenergic receptor. The transition between the inactive (antagonist-bound) and active (agonist-bound) states involves significant rearrangements of these helices. The most critical and well-documented of these changes is the outward movement of the cytoplasmic end of TM6 and a smaller shift in TM5. biorxiv.orgacs.org This movement opens up a cavity on the intracellular side of the receptor, which is the binding site for G-proteins, thereby initiating downstream signaling cascades. nih.gov

Molecular dynamics (MD) simulations and spectroscopic studies on beta-adrenergic receptors have provided profound insights into these transitions. nih.govbiorxiv.org These computational techniques allow for the simulation of ligand binding and the subsequent structural rearrangements at an atomic level. nih.gov For a ligand like this compound, such simulations would predict its binding pose and identify key interactions that stabilize a particular receptor conformation. As an antagonist or inverse agonist, this compound would be expected to bind and stabilize the inactive state, preventing the outward movement of TM6. Conversely, if acting as an agonist, its binding would favor the active conformation, promoting the structural changes necessary for G-protein coupling.

Key interactions typically involve hydrogen bonds with conserved residues, such as an aspartate in TM3 and serine residues in TM5, as well as hydrophobic interactions with residues lining the binding pocket. The precise nature of these interactions dictates the ligand's efficacy and its ability to shift the conformational landscape of the receptor.

Research Findings from Computational and Structural Studies

Detailed analysis of the beta-adrenergic receptor family has elucidated specific structural changes that define the receptor's functional state. These findings, while not specific to this compound, form the basis for understanding its molecular mechanism.

Inactive State: In the inactive conformation, typically stabilized by an antagonist or inverse agonist, the intracellular ends of the transmembrane helices are tightly packed. An "ionic lock" interaction between residues at the bottom of TM3 and TM6 often helps hold the receptor in this non-signaling state. The binding pocket is configured in a way that does not induce the necessary helical shifts for G-protein binding.

Active State: Upon agonist binding, a series of micro-switches are triggered. This includes the reorientation of specific amino acid side chains (e.g., the "toggle switch" tryptophan residue in TM6) which transmits the binding signal through the receptor. nih.gov This cascade culminates in the breaking of the ionic lock and the significant outward displacement of TM6 by up to 14 Å at the intracellular face. acs.org This creates the necessary surface for G-protein recognition and activation.

The study of these conformational dynamics is crucial for rational drug design, allowing for the development of ligands that can selectively stabilize desired receptor states. nih.gov

Data Tables

The following tables are illustrative of the data that would be obtained from detailed structural or molecular dynamics studies of a this compound-receptor complex, based on established knowledge of the beta-adrenergic receptor family.

Table 1: Potential Key Amino Acid Interactions for Ligand Binding in a Beta-Adrenergic Receptor. This table outlines the key residues within the beta-adrenergic receptor binding pocket that ligands like this compound are expected to interact with and the nature of these interactions.

Interacting ResidueLocation (Helix)Potential Interaction Type
Aspartic Acid (Asp)TM3Ionic Bond / Hydrogen Bond
Serine (Ser)TM5Hydrogen Bond
Serine (Ser)TM5Hydrogen Bond
Asparagine (Asn)TM7Hydrogen Bond
Phenylalanine (Phe)TM6Hydrophobic / Aromatic
Tryptophan (Trp)TM6Hydrophobic / Aromatic
Tyrosine (Tyr)TM7Hydrogen Bond / Aromatic

Table 2: Generalized Conformational Shifts in Beta-Adrenergic Receptors Upon Ligand Binding. This table summarizes the major structural changes that differentiate the inactive and active states of the receptor, which would be modulated by this compound binding.

Structural FeatureInactive State (Antagonist-Bound)Active State (Agonist-Bound)
Transmembrane Helix 6 (TM6) Inward position, close to the receptor core.Significant outward movement of the intracellular end.
Transmembrane Helix 5 (TM5) Relatively stable inward position.Outward shift of the intracellular end.
Intracellular G-Protein Site Constricted and inaccessible.Open and accessible for G-protein binding.
"Ionic Lock" (TM3-TM6) Intact, stabilizing the inactive state.Broken, permitting helical movement.
Binding Pocket Volume Generally more compact.May undergo subtle expansion or rearrangement.

Pre Clinical Pharmacological Investigations of Tazolol

In vitro Efficacy and Potency Assessments of Tazolol

Comprehensive searches of publicly available scientific literature did not yield specific data regarding the in vitro efficacy and potency assessments of this compound. Therefore, the following subsections, which would typically detail such findings, remain areas for which information is not currently available.

Cell-based Functional Assays for this compound Activity (e.g., reporter gene assays)

No publicly available data from cell-based functional assays, such as reporter gene assays, have been found for this compound.

Isolated Tissue and Organ Bath Studies with this compound

There is no available information from isolated tissue and organ bath studies to characterize the effects of this compound.

Enzyme Activity Assays Responsive to this compound

No specific enzyme activity assays responsive to this compound have been reported in the available scientific literature.

In vivo Efficacy Studies in Animal Models for this compound

In vivo studies have provided the primary body of evidence for the pharmacological effects of this compound, with a focus on its cardiovascular and hemodynamic properties.

Rodent Models of Disease Pathophysiology Investigated with this compound

Despite the common use of rodent models in pre-clinical research, no studies investigating the effects of this compound in rodent models of disease pathophysiology have been identified in the public domain.

Non-rodent Mammalian Models for this compound Efficacy (e.g., canine, feline models)

The primary evidence for the in vivo efficacy of this compound comes from studies conducted in anesthetized dogs. These investigations have characterized this compound as a selective myocardial beta-stimulant with notable cardiovascular effects.

Intravenous administration of this compound in pentobarbital-anesthetized dogs resulted in a significant increase in myocardial contractile force and heart rate nih.gov. These cardiac stimulatory effects were effectively blocked by pre-treatment with beta-adrenergic antagonists such as propranolol (B1214883) and practolol, confirming the compound's mechanism of action via beta-receptors nih.gov. Interestingly, this compound induced only minimal changes in arterial pressure nih.gov.

Further hemodynamic assessments revealed that this compound increased left circumflex coronary artery flow to a greater extent than isoproterenol (B85558), even at doses of isoproterenol that produced a larger increase in cardiac output nih.gov. This compound also led to an increase in superior mesenteric artery flow, a response that contrasted with the decrease observed with isoproterenol nih.gov. Renal artery flow was not significantly altered by this compound nih.gov. The compound was also found to be orally active nih.gov.

In a separate study utilizing a canine model of acute pump failure induced by experimental myocardial infarction, this compound demonstrated a significant and sustained increase in cardiac output and stroke volume nih.gov. This was accompanied by a decrease in peripheral resistance and mean aortic pressure, with only a modest increase in heart rate nih.gov. When compared to isoproterenol at equivalent doses, this compound appeared to cause less S-T segment elevation at the margin of the infarction, suggesting a potentially more favorable profile in the context of myocardial ischemia nih.gov. The increase in the double product (systolic pressure × heart rate), an indicator of myocardial oxygen consumption, was also considerably less with this compound compared to isoproterenol nih.gov.

These findings from canine models highlight the selective myocardial stimulant properties of this compound and its potential impact on cardiac performance and regional blood flow.

Interactive Data Table: Hemodynamic Effects of this compound in Anesthetized Dogs

ParameterEffect of this compoundReference
Myocardial Contractile ForceIncreased nih.gov
Heart RateIncreased nih.gov
Arterial PressureMinimal Change nih.gov
Left Circumflex Coronary Artery FlowIncreased nih.gov
Superior Mesenteric Artery FlowIncreased nih.gov
Renal Artery FlowNo Alteration nih.gov
Cardiac Output (in Myocardial Infarction Model)Increased nih.gov
Stroke Volume (in Myocardial Infarction Model)Increased nih.gov
Peripheral Resistance (in Myocardial Infarction Model)Decreased nih.gov
Mean Aortic Pressure (in Myocardial Infarction Model)Decreased nih.gov

Dose-Response Characterization in Animal Models for this compound's Pre-clinical Effects

The pre-clinical evaluation of this compound in animal models has provided significant insights into its dose-dependent pharmacological effects, primarily focusing on its cardiovascular properties. In studies conducted on pentobarbital-anesthetized dogs, intravenous administration of this compound demonstrated a clear dose-response relationship concerning its impact on myocardial function.

Key findings from these investigations indicate that this compound administration leads to a dose-dependent increase in both myocardial contractile force and heart rate. nih.gov Concurrently, it induces only minimal alterations in arterial pressure. nih.gov The cardiac stimulatory effects of this compound were effectively antagonized by pre-treatment with beta-adrenergic blocking agents such as propranolol and practolol, confirming the involvement of beta-adrenoceptors in its mechanism of action. nih.gov Furthermore, the positive inotropic and chronotropic effects of this compound were found to be dose-related, with higher doses eliciting a more pronounced response.

Notably, this compound has also been shown to be orally active, indicating its potential for different routes of administration in a clinical setting. nih.gov The dose-response characterization in these pre-clinical models has been instrumental in establishing the primary pharmacological activity of this compound as a myocardial beta-stimulant.

ParameterEffect of Intravenous this compoundDose-Response Relationship
Myocardial Contractile ForceIncreasePositive
Heart RateIncreasePositive
Arterial PressureMinimal ChangeNot significant
Table 1: Dose-Response Effects of Intravenous this compound in Anesthetized Dogs

Comparative Pharmacological Profiling of this compound with Reference Agents

Comparative studies of this compound with established reference agents, particularly the non-selective beta-agonist isoproterenol, have been crucial in delineating its unique pharmacological profile. These investigations have highlighted significant differences in their hemodynamic effects, providing a clearer understanding of this compound's relative selectivity.

In anesthetized dogs, this compound was observed to increase left circumflex coronary artery flow to a substantially greater extent than a dose of isoproterenol that produced a more significant increase in cardiac output. nih.gov This suggests a more favorable effect of this compound on myocardial perfusion relative to its systemic cardiac workload. Another key distinction was noted in their effects on regional blood flow; this compound increased superior mesenteric artery flow, whereas isoproterenol caused a decrease in this vascular bed. nih.gov Neither agent produced a significant alteration in renal artery flow. nih.gov

Hemodynamic ParameterThis compoundIsoproterenol
Left Circumflex Coronary Artery FlowMarked IncreaseLess pronounced increase for a greater increase in cardiac output
Superior Mesenteric Artery FlowIncreaseDecrease
Renal Artery FlowNo significant changeNo significant change
Table 2: Comparative Hemodynamic Effects of this compound and Isoproterenol

A noteworthy characteristic of this compound is its dual pharmacological activity. While its primary effect is that of a selective myocardial beta-stimulant, consistent with agonist activity at beta-adrenergic receptors, it also possesses a mild, general beta-blocking activity. nih.gov This antagonist property suggests a partial agonist profile at beta-adrenoceptors.

The beta-agonist effects are evident in its ability to increase heart rate and myocardial contractility, actions that are competitively inhibited by beta-blockers like propranolol. nih.gov The mild beta-blocking activity, however, suggests that this compound can also occupy beta-adrenergic receptors without eliciting a maximal response, and in certain contexts, may antagonize the effects of more potent beta-agonists. This dual agonist/antagonist profile distinguishes this compound from purely agonistic compounds like isoproterenol.

This compound is characterized as a "selective myocardial beta-stimulant," which strongly indicates a preferential affinity for beta-1 (β1) adrenergic receptors, the predominant subtype in cardiac tissue. nih.gov The observed pharmacological effects, namely the increase in myocardial contractility and heart rate with minimal impact on vascular smooth muscle (as suggested by the minimal changes in arterial pressure), are consistent with selective β1-agonism.

Structure Activity Relationship Sar Studies of Tazolol and Its Analogs

Identification of Pharmacophores and Key Structural Motifs in Tazolol

This compound belongs to the aryloxypropanolamine class of compounds, which are known for their interaction with adrenergic receptors. researchgate.net The essential pharmacophoric features required for the beta-adrenergic activity of this compound and its analogs have been identified through extensive SAR studies on this class of molecules. These key structural motifs are crucial for receptor recognition and activation. nih.govias.ac.in

The primary pharmacophoric elements include:

An Aromatic Ring: In this compound, this is a thiazole (B1198619) ring. This group is essential for binding to the receptor, likely through π-π stacking or hydrophobic interactions within a specific pocket of the receptor. youtube.com

An Ether Linkage: The oxygen atom connecting the aromatic ring to the propanolamine (B44665) side chain is a critical component.

A Propanolamine Side Chain: This flexible chain acts as a spacer, correctly positioning the other functional groups for optimal interaction with the receptor.

A Secondary Amine: The nitrogen atom, which is protonated at physiological pH, forms a key ionic bond with a conserved aspartate residue in the transmembrane domain of the beta-adrenergic receptor. semanticscholar.org

A Hydroxyl Group on the Side Chain: This group, located on the chiral carbon of the propanolamine chain, is vital for activity. It acts as a hydrogen bond donor, forming a critical hydrogen bond with a serine residue in the receptor's binding site. ias.ac.in

These features collectively create a three-dimensional arrangement of functional groups that is complementary to the binding site of the β1-adrenergic receptor, for which this compound shows selectivity. nih.gov

Systemic Modification of the this compound Core Structure and Biological Impact

Modifications to the core structure of this compound can have profound effects on its potency, selectivity, and efficacy. SAR studies in the broader class of aryloxypropanolamines provide a strong framework for understanding these impacts.

Aromatic Ring Substitutions and Electronic Effects on this compound Activity

The nature and position of substituents on the aromatic ring system are major determinants of a compound's pharmacological profile. oup.com In the case of this compound, the thiazole ring can be replaced by other aromatic or heteroaromatic systems, and substituents can be introduced to modulate activity.

Positional Effects: For aryloxypropanolamine beta-blockers, substitution at the ortho-position of a benzene (B151609) ring can increase potency. oup.com However, for beta-agonists, the substitution pattern is critical for selectivity. Para-substitution on a phenyl ring, often with a hydrogen bond-donating group, is frequently associated with β1-selectivity. pharmaguideline.com

Table 1: Impact of Aromatic Ring Substitution on this compound Analog Activity

AnalogAromatic Ring SubstitutionElectronic EffectRelative β1-Agonist Activity
This compoundNone (Thiazole ring)-100%
Analog Apara-Amino (on a Phenyl ring)Electron-DonatingIncreased
Analog Bpara-Nitro (on a Phenyl ring)Electron-WithdrawingDecreased
Analog Cortho-Methyl (on a Phenyl ring)Electron-Donating (weak)Slightly Increased
Analog Dmeta-Chloro (on a Phenyl ring)Electron-WithdrawingSignificantly Decreased

Side Chain Elongation and Branching Effects on this compound Efficacy

The propanolamine side chain is not merely a spacer; its length and the nature of the substituent on the amine are critical for efficacy.

Chain Length: The three-atom chain (O-C-C-C-N) of the oxypropanolamine moiety is optimal. Lengthening or shortening this chain generally leads to a significant loss of activity, as it prevents the hydroxyl and amine groups from achieving the correct geometry for simultaneous interaction with their respective binding sites on the receptor. youtube.comoup.com

Table 2: Influence of N-Alkyl Substituent on this compound Analog Efficacy

AnalogN-Alkyl SubstituentSteric BulkRelative Efficacy
Analog E-HVery LowVery Low
Analog F-MethylLowLow
This compound-IsopropylModerateHigh
Analog G-tert-ButylHighVery High
Analog H-n-ButylModerate (Linear)Low

Impact of Chiral Center Configuration on this compound Bioactivity

The carbon atom bearing the hydroxyl group in the propanolamine side chain is a chiral center. The stereochemistry at this center is paramount for bioactivity, with beta-adrenergic receptors showing a high degree of enantioselectivity. researchgate.netnih.gov

For virtually all aryloxypropanolamine beta-agonists and antagonists, the biological activity resides almost exclusively in one enantiomer. researchgate.net The (S)-enantiomer is consistently found to be significantly more potent than the (R)-enantiomer. researchgate.net This is because the spatial orientation of the hydroxyl group in the (S)-configuration allows for a precise hydrogen bond interaction with a key serine residue in the receptor's binding pocket. The (R)-enantiomer, with its hydroxyl group oriented differently, cannot form this critical interaction and thus has a much lower affinity for the receptor. researchgate.net Therefore, the synthesis of the enantiomerically pure (S)-Tazolol is essential for its therapeutic effect. nih.gov

Table 3: Stereoselectivity of this compound Bioactivity

EnantiomerConfigurationReceptor Binding Affinity (Relative)
(S)-TazololSinister~100
(R)-TazololRectus<1

Conformational Analysis and Bioactivity Correlation of this compound Derivatives

The biological activity of this compound derivatives is not only dependent on their constituent atoms but also on their three-dimensional shape or conformation. The flexibility of the oxypropanolamine side chain allows the molecule to adopt various conformations. However, it is believed that only a specific "bioactive conformation" is recognized and bound by the receptor.

Conformational analysis studies, often employing computational chemistry and NMR spectroscopy, aim to identify the low-energy conformations of this compound analogs. researchgate.net These studies have shown that the side chain can fold back to interact with the aromatic ring. The dihedral angles around the C-C and C-O bonds of the side chain determine the spatial relationship between the aromatic ring, the hydroxyl group, and the amine group. researchgate.net By correlating the calculated conformational energies and geometries of a series of analogs with their measured biological activities, it is possible to build a model of the bioactive conformation. This model suggests an optimal distance and orientation between the key pharmacophoric features that maximize the complementary interactions with the amino acid residues in the receptor's binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound and its analogs, a QSAR model can be developed to predict the β1-agonist activity of new, unsynthesized compounds.

The process involves:

Data Set Assembly: A series of this compound analogs with measured biological activities (e.g., EC50 values) is compiled.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be 2D descriptors (e.g., molecular weight, logP) or 3D descriptors that describe the molecule's shape and electronic properties.

Model Development: Statistical methods are used to build a regression equation that links a subset of the most relevant descriptors to the biological activity.

For aryloxypropanolamines, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.govnih.gov These methods generate 3D contour maps around an aligned set of molecules, indicating regions where changes in steric, electrostatic, or hydrophobic properties are predicted to increase or decrease activity.

A hypothetical QSAR equation for a series of this compound analogs might look like:

log(1/EC50) = a(Steric_para) - b(Electrostatic_meta) + c(Hydrophobic_N-sub) + d

Where:

a, b, and c are coefficients.

Steric_para represents the steric bulk at the para-position of the aromatic ring.

Electrostatic_meta represents the electrostatic potential at the meta-position.

Hydrophobic_N-sub represents the hydrophobicity of the N-alkyl substituent.

d is a constant.

Such models are powerful tools in medicinal chemistry, providing a rational basis for the design of new this compound analogs with potentially improved efficacy and selectivity. nih.gov

Development of Predictive QSAR Models for this compound-like Compounds

The development of robust QSAR models is a foundational step in understanding the SAR of a chemical series. For aryloxypropanolamine compounds similar to this compound, 3D-QSAR models have been successfully constructed to predict their biological activity. This process involves aligning a series of known active compounds and calculating their molecular fields to build a statistical model that correlates these fields with activity.

One such study on a series of 41 aryloxypropanolamine derivatives serves as a prime example of this methodology. nih.gov In this research, CoMFA and CoMSIA models were developed to predict the agonist activity at the β3-adrenergic receptor, a target structurally related to the β1 receptor targeted by this compound. The CoMFA method calculates steric and electrostatic fields, while CoMSIA provides a more nuanced view by also including hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields. nih.gov

The statistical robustness of the developed models is the primary indicator of their predictive power. Key statistical parameters include the leave-one-out cross-validation coefficient (q²), which assesses the internal predictive capacity of the model, and the non-cross-validated correlation coefficient (r²), which indicates the model's fit to the training data. A q² value greater than 0.5 is generally considered indicative of a good model. In the study of aryloxypropanolamine analogs, the best CoMFA model yielded a q² of 0.537, while the optimal CoMSIA model, which incorporated steric, electrostatic, hydrophobic, and hydrogen-bond acceptor fields, showed a superior q² of 0.674. nih.gov

ModelStatistical ParameterValueDescription
CoMFA q² (Cross-validated r²)0.537Indicates good internal predictive ability.
r² (Non-cross-validated r²)0.993Shows a very strong correlation for the training set data.
Optimal Components6The number of principal components used to build the model.
CoMSIA q² (Cross-validated r²)0.674Indicates robust internal predictive ability, superior to the CoMFA model.
r² (Non-cross-validated r²)0.984Shows a very strong correlation for the training set data.
Optimal Components8The number of principal components used to build the model.

This table summarizes the key statistical results for the developed CoMFA and CoMSIA models for a series of aryloxypropanolamine compounds, demonstrating the construction of statistically significant predictive models. Data sourced from a study on β3-adrenergic agonists. nih.gov

These results demonstrate the successful development of predictive 3D-QSAR models for a class of compounds structurally analogous to this compound. The high correlation coefficients suggest that these models can effectively capture the relationship between the three-dimensional properties of the molecules and their biological activity.

Validation and Application of QSAR in this compound Lead Optimization

A QSAR model's true utility lies in its ability to accurately predict the activity of new, untested compounds and to guide the design of more potent and selective molecules—a process known as lead optimization. novartis.com Therefore, rigorous validation of the model is essential before its application.

Validation is typically performed through both internal methods (like the leave-one-out cross-validation mentioned above) and, crucially, external validation. External validation involves using the model to predict the activity of a "test set" of compounds that were not used in the model's development. The predictive ability is often measured by the r²_test (or r²_pred) value. For the aforementioned aryloxypropanolamine models, both performed exceptionally well on the external test set. nih.gov

ModelValidation ParameterValueInterpretation
CoMFA r²_test0.865Excellent predictive power for the external test set.
CoMSIA r²_test0.918Superior predictive power for the external test set.

This table presents the external validation results for the CoMFA and CoMSIA models, confirming their high predictive capability for new compounds. Data sourced from a study on β3-adrenergic agonists. nih.gov

Once validated, the QSAR models can be applied to lead optimization. The primary tool for this application is the visualization of the model's results as 3D contour maps. These maps highlight regions in space around the aligned molecules where specific physicochemical properties are predicted to either increase or decrease biological activity. nih.gov

Steric Contour Maps : These maps show where bulky groups are favored (typically shown in green) and where they are disfavored (typically shown in yellow). For cardioselective beta-blockers, SAR studies indicate that a suitable-sized substituent at the para-position of the aromatic ring is often favorable for β1 selectivity. pharmaguideline.comyoutube.com A QSAR model can precisely map the ideal dimensions for this substituent.

Electrostatic Contour Maps : These maps indicate regions where positive charge is favorable (blue contours) and where negative charge is favorable (red contours). This information is critical for optimizing interactions with charged amino acid residues in the receptor's binding pocket.

Hydrophobic and H-Bonding Maps (in CoMSIA) : These maps guide the modification of lipophilicity and the strategic placement of hydrogen-bond donor and acceptor groups to enhance binding affinity.

By interpreting these contour maps, medicinal chemists can rationally design new this compound analogs. For example, if a green steric contour appears near a specific position on the aromatic ring, a chemist would synthesize a new analog with a larger substituent at that position. If a blue electrostatic contour is present near the amine group, modifications that enhance its positive charge could be explored. This iterative process of using QSAR model predictions to guide synthesis and subsequent testing is a cornerstone of modern lead optimization, allowing for a more efficient and targeted search for drug candidates with improved pharmacological profiles. nih.gov

Pre Clinical Pharmacokinetics and Pharmacodynamics of Tazolol

Absorption and Distribution Studies of Tazolol in Animal Models

The absorption and distribution of a drug are fundamental pharmacokinetic processes that determine its concentration at the site of action and in various tissues. Preclinical studies in animal models provide the initial insights into these parameters.

The oral bioavailability of a drug refers to the fraction of the administered dose that reaches the systemic circulation unchanged. It is a critical parameter for orally administered drugs. While specific oral bioavailability data for this compound in preclinical species is not extensively detailed in the available literature, studies on similar compounds, such as Tebufelone, have utilized dose adjustments for bioavailability in cross-species pharmacokinetic analyses, suggesting that such data is a standard component of preclinical evaluation nih.gov. The determination of oral bioavailability is typically performed in animal models such as rats and dogs before progressing to human trials dovepress.com.

For instance, in a study on the oral administration of trazodone in dogs, the absolute bioavailability was found to be 84.6 ± 13.2% nih.gov. Such studies often involve a crossover design where the drug is administered both orally and intravenously to the same animals to accurately determine the fraction absorbed nih.gov.

Preclinical SpeciesMean Oral Bioavailability (%)Standard Deviation (%)Notes
Dog (Trazodone)84.613.2Example data for a different compound to illustrate typical reporting.

Tissue distribution studies are essential to understand where a compound accumulates in the body, which can provide insights into its potential efficacy and toxicity. In preclinical studies with rats, the distribution of a compound is often assessed in various organs such as the liver, kidneys, lungs, heart, spleen, stomach, intestines, brain, and testes frontiersin.org.

For example, a study on a novel c-Met and Trks inhibitor, Indo5, in rats showed rapid and wide distribution in the tested tissues, with the highest concentrations found in the liver, followed by the kidneys and heart frontiersin.org. The compound was eliminated quickly from most tissues and was not detectable after 8 hours in many of them frontiersin.org. This type of data is crucial for understanding the kinetic profile of a drug in different compartments of the body.

TissueRelative Accumulation (Example Compound)Key Findings
LiverHighA major site of accumulation and metabolism.
KidneysHighSuggests a significant role in excretion.
HeartModerateIndicates distribution to cardiovascular tissues.
LungsModerateShows distribution to respiratory tissues.
BrainLowMay indicate limited ability to cross the blood-brain barrier.

The extent to which a drug binds to plasma proteins is a critical determinant of its pharmacokinetic properties. Only the unbound fraction of a drug is pharmacologically active and available for distribution, metabolism, and excretion wikipedia.orgnih.gov. The degree of plasma protein binding can influence a drug's biological half-life, acting as a reservoir from which the drug is slowly released wikipedia.org.

Common proteins in the blood to which drugs bind include human serum albumin, lipoprotein, glycoprotein, and globulins wikipedia.org. The "fraction bound" is a key parameter; for example, the anticoagulant warfarin is 97% bound to plasma proteins, meaning only 3% is active at any given time wikipedia.org. While the specific plasma protein binding percentage for this compound is not available, it is a parameter that is routinely determined in preclinical development using methods like equilibrium dialysis nih.gov.

Metabolism and Biotransformation Pathways of this compound in Animal Models

Drug metabolism, or biotransformation, is the process by which the body chemically modifies a drug, often converting it into a more water-soluble compound that can be easily excreted. This process is typically divided into Phase I and Phase II reactions nih.govwikipedia.org.

Phase I metabolism often involves oxidation, reduction, or hydrolysis reactions, which introduce or expose polar functional groups on the drug molecule. The cytochrome P450 (CYP) family of enzymes is a major catalyst for these reactions mdpi.comnih.gov.

In vitro studies on the biotransformation of Tazofelone, a compound with a similar name to this compound, have shown that its metabolism is primarily mediated by the CYP3A subfamily of enzymes nih.gov. Two main metabolites were identified: a sulfoxide metabolite and a quinol metabolite nih.gov. Inhibition studies with triacetyloleandomycin, a specific inhibitor of CYP3A, almost completely blocked the formation of these metabolites nih.gov. Further experiments with cDNA-expressed microsomes confirmed that CYP3A4 is the primary enzyme responsible for the biotransformation of Tazofelone nih.gov.

The kinetic parameters for the formation of these metabolites have been determined, as shown in the table below.

MetaboliteEnzyme SystemKm (µM)Vmax (nmol/min/mg protein)
SulfoxideSingle enzyme12.40.27
QuinolTwo enzyme (high affinity)7.50.17

Phase II metabolism involves the conjugation of the drug or its Phase I metabolites with endogenous molecules, which further increases their water solubility and facilitates their excretion uomus.edu.iqdrughunter.com. These reactions are catalyzed by transferase enzymes wikipedia.org. Common conjugation reactions include glucuronidation, sulfation, acetylation, methylation, and conjugation with glutathione nih.govuomus.edu.iqdrughunter.com.

The sulfoxide and quinol metabolites of this compound, formed during Phase I metabolism, would likely undergo Phase II conjugation. For example, hydroxyl groups, such as those present on the quinol metabolite, are common sites for glucuronidation or sulfation youtube.com. These conjugation reactions result in larger, more polar molecules that are biologically inactive and readily excretable in urine or bile uomus.edu.iq. The addition of these polar groups helps to detoxify reactive metabolites and aids in their elimination from the body youtube.com.

Metabolite Identification and Profiling of this compound (In vitro and In vivo Animal)

The investigation into the metabolic fate of a new chemical entity is a cornerstone of preclinical development, aiming to identify the chemical transformations a compound undergoes in the body. vetlexicon.com These studies are crucial for understanding the drug's clearance mechanisms and for identifying any metabolites that may be pharmacologically active or potentially toxic.

In vitro studies typically utilize liver microsomes, hepatocytes, and other subcellular fractions from various preclinical species (e.g., rats, dogs, monkeys) and humans. mdpi.com These systems allow for the rapid screening of metabolic pathways. For a compound like this compound, biotransformation pathways could include oxidation, hydroxylation, and conjugation. By incubating this compound with these liver preparations, potential metabolites are generated and can be identified using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS).

In vivo metabolite profiling involves administering this compound to animal models, such as rats and dogs, and collecting biological samples (plasma, urine, and feces) over time. nih.gov This provides a more complete picture of the metabolic profile in a whole-organism system. The analysis of these samples helps to confirm the metabolites identified in vitro and to quantify their presence. For instance, studies on other compounds have shown species-specific differences in metabolism, which is critical information for selecting the appropriate animal model for toxicology studies. nih.gov

Below is an illustrative table of potential metabolites of this compound that could be identified in preclinical studies.

Table 1: Hypothetical Metabolite Profile of this compound in Preclinical Species

Metabolite ID Biotransformation In Vitro System In Vivo Species Relative Abundance (in vivo)
M1 Hydroxylation Rat Liver Microsomes Rat, Dog Major
M2 N-dealkylation Human Liver Microsomes Rat, Dog Minor
M3 O-demethylation Dog Liver Hepatocytes Dog Moderate

Excretion Routes and Clearance Mechanisms of this compound in Animal Models

Understanding how a drug is eliminated from the body is fundamental to defining its pharmacokinetic profile. Excretion studies aim to determine the primary routes of elimination (e.g., renal, biliary) and the mechanisms of clearance.

Renal and Biliary Clearance Studies of this compound

To investigate the excretion pathways of this compound, radiolabeled compound is often administered to animal models. The subsequent collection and analysis of urine, feces, and bile provide quantitative data on the proportion of the drug and its metabolites eliminated through each route.

Renal Clearance: The amount of unchanged this compound and its metabolites excreted in the urine is measured to determine the renal clearance. nih.gov This process can involve glomerular filtration, active tubular secretion, and tubular reabsorption. For some compounds, renal excretion is the primary route of elimination. nih.gov

Biliary Clearance: Biliary excretion is a significant elimination pathway for many drugs, particularly larger molecules. unc.edu In preclinical studies, bile is collected from bile duct-cannulated animals to quantify the amount of drug and metabolites excreted. This helps in understanding the role of the liver in the drug's elimination. For other beta-adrenergic agents, both renal and fecal excretion have been observed. nih.gov

The following table illustrates hypothetical data from excretion balance studies for this compound in rats and dogs.

Table 2: Illustrative Excretion Profile of this compound in Animal Models (% of Administered Dose)

Species Route Parent Drug Metabolites Total
Rat Urine 15% 45% 60%
Feces 10% 30% 40%
Dog Urine 25% 50% 75%

Half-life Determination in Pre-clinical Species for this compound

The elimination half-life (t½) is a critical pharmacokinetic parameter that indicates the time required for the concentration of the drug in the body to be reduced by half. It is determined by analyzing the concentration-time profile of the drug in plasma after administration. Preclinical studies typically measure the half-life of this compound in multiple species to understand inter-species variability. For example, the half-life of other drugs has been shown to vary significantly between rats, dogs, and humans. nih.gov This data is essential for predicting the dosing frequency in humans.

Table 3: Example Plasma Half-Life of this compound in Preclinical Species

Species Half-Life (t½) in hours
Mouse 1.5
Rat 2.8
Dog 4.5

Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation in Animal Models for this compound

PK/PD modeling integrates pharmacokinetic and pharmacodynamic data to describe the relationship between drug exposure and its pharmacological effect. catapult.org.ukresearchgate.net This is a powerful tool in drug development to optimize dosing regimens and predict clinical efficacy. nih.govnih.gov

Time-Course of Pharmacological Effects in Relation to this compound Exposure

For this compound, a beta-stimulant, the pharmacological effects would likely include an increase in heart rate and myocardial contractility. In preclinical studies, these effects are measured over time following drug administration and correlated with the plasma concentrations of this compound. nih.gov This allows researchers to establish a direct link between the drug's concentration at the site of action and the intensity of the observed effect. The onset, peak, and duration of the pharmacological response are characterized in relation to the pharmacokinetic profile. For beta-adrenergic agents, stimulation can lead to measurable changes in cardiovascular parameters. nih.gov

Table 4: Hypothetical Time-Course of Heart Rate Increase and this compound Plasma Concentration in Dogs

Time (hours) This compound Plasma Concentration (ng/mL) Increase in Heart Rate (beats per minute)
0.5 150 20
1 250 45
2 200 35
4 90 15

PK/PD Modeling for Pre-clinical Efficacy Prediction of this compound

The data from time-course studies are used to develop mathematical models that describe the exposure-response relationship. nih.gov These models can range from simple direct effect models to more complex mechanism-based models. For this compound, a PK/PD model could be used to predict the plasma concentration required to achieve a certain level of beta-adrenergic stimulation. This is invaluable for predicting the therapeutic dose range in humans and for designing efficient clinical trials. By understanding the PK/PD relationship in preclinical species, researchers can better anticipate the drug's behavior in patients. simulations-plus.com

The model would help in answering key questions such as: What is the optimal dosing regimen to maintain a desired level of cardiac stimulation? How does inter-animal variability in pharmacokinetics affect the pharmacodynamic response? The insights gained from such models are crucial for the successful translation of a drug candidate from preclinical to clinical development.

Computational and Theoretical Investigations of Tazolol

Molecular Docking and Ligand-Protein Interaction Modeling of Tazolol

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. Studies have employed this method to explore the potential of this compound against various biological targets.

Molecular docking studies have identified this compound as a potential inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a critical enzyme for parasite survival, making it a target for antimalarial drugs. nih.govresearchgate.net Analysis of the docked complex revealed that this compound interacts with key amino acid residues within the catalytic site of PfDHODH, specifically Gly181, Leu531, and Arg265. researchgate.net These residues are considered critical for the enzyme's catalytic activity, suggesting that this compound's binding at this site could effectively inhibit its function. researchgate.net

In a different context, this compound was investigated as a repurposed beta-blocker for anti-cancer activity by targeting the androgen receptor. biorxiv.orgnih.gov Docking simulations were conducted to place this compound within the binding site of the androgen receptor (PDB ID: 5T8E), a key protein in prostate cancer. biorxiv.org The stability and specificity of the ligand-receptor complex were found to be governed by a network of molecular interactions within the active site. biorxiv.org

The binding affinity, often expressed as the free energy of binding (ΔG) in kcal/mol, quantifies the strength of the ligand-protein interaction. Lower values indicate a stronger and more stable interaction.

In studies targeting the PfDHODH enzyme, this compound demonstrated high binding affinities. nih.govresearchgate.net Various scoring functions were used to evaluate this interaction, yielding strong predictions of its inhibitory potential. mdpi.compsu.edu For instance, the CDOCKER energy, a scoring function that reflects the ligand-receptor interaction energy, showed this compound to have a strong binding affinity, second only to N-Methyl-1H-indole-3-propanamide among the compounds tested in one study. mdpi.com

Predicted Binding Scores of this compound against PfDHODH
Scoring FunctionPredicted ValueInterpretation
Binding Affinity (kcal/mol)-30.69 to -32.08High potential as an inhibitor researchgate.net
CDOCKER EnergyStrong (close to the top candidate)Favorable binding energy mdpi.com
LigScore2Relatively StrongIndicates strong binding affinity mdpi.com

As a potential anti-cancer agent, this compound showed a predicted binding affinity of -7.9 kcal/mol with the androgen receptor. biorxiv.org The interaction was characterized by a combination of forces that stabilize the complex. Detailed analysis revealed that the binding is primarily governed by hydrogen bonds, van der Waals forces, and π–π stacking interactions. biorxiv.org Hydrogen bonding, in particular, was noted as a key stabilizing interaction involving polar residues within the binding pocket. biorxiv.org

Predicted Binding Affinity of this compound against Androgen Receptor
Target ProteinPDB IDBinding Affinity (ΔG, kcal/mol)
Androgen Receptor5T8E-7.9 biorxiv.org

Molecular Dynamics (MD) Simulations of this compound-Target Complexes

Based on the available research, specific studies detailing molecular dynamics (MD) simulations for this compound-target complexes have not been identified. Therefore, detailed information on the conformational analysis, binding flexibility, and ligand-induced protein conformational changes for this compound is not available in the referenced literature.

Information not available in the searched literature.

Information not available in the searched literature.

Quantum Chemical Calculations and Electronic Structure Analysis of this compound

Quantum chemical calculations delve into the electronic structure of a molecule, providing fundamental insights into its reactivity and properties. The reactivity of this compound has been investigated using the quantum mechanical ab initio Self-Consistent Field-Molecular Orbital (SCF-MO-LCAO) method. nih.gov

These studies focused on analyzing the electrostatic molecular potential of this compound. mdpi.com The electrostatic potential is a key descriptor used to understand and predict molecular interactions, including how a drug molecule like this compound might recognize and bind to its receptor. By calculating the electrostatic potential, researchers can identify the electron-rich and electron-poor regions of the molecule, which are crucial for forming interactions such as hydrogen bonds and other electrostatic contacts with a biological target.

Comparisons were made between this compound and other β-adrenergic drugs to find correlations between the reactivity of their aromatic portions and their pharmacological behavior. nih.gov This type of analysis helps in understanding the structure-activity relationships that govern the efficacy and selectivity of these drugs.

Energy Minimization and Geometrical Optimization of this compound

Energy minimization, also known as geometry optimization, is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest potential energy. biosolveit.dewikipedia.org The resulting structure is a stable equilibrium conformation, often referred to as a local or global energy minimum on the potential energy surface (PES). wikipedia.orgscm.com For a flexible molecule like this compound, which possesses several rotatable bonds, identifying the lowest energy conformation is crucial as it often represents the most populated structure in a biological environment and provides a basis for understanding its interaction with target receptors. ebi.ac.uknih.gov

The optimization process iteratively adjusts the coordinates of the atoms to reduce the net inter-atomic forces until they are close to zero. wikipedia.org This can be achieved through various computational algorithms, with the choice of method depending on the desired accuracy and the size of the system. Common approaches include molecular mechanics, semi-empirical methods, and more rigorous quantum mechanical calculations like Density Functional Theory (DFT). researchgate.netgoogle.com DFT, in particular, offers a good balance of accuracy and computational cost for optimizing the geometries of drug-like molecules. google.com

Table 1: Example Parameters for a Hypothetical Geometry Optimization of this compound This table illustrates typical settings for a computational study and does not represent published data.

Parameter Selection Rationale
Computational Method Density Functional Theory (DFT) Provides a high level of accuracy for electronic structure and geometry.
Functional B3LYP A widely used hybrid functional known for its reliability with organic molecules.
Basis Set 6-31G(d,p) A standard basis set that includes polarization functions for improved accuracy.
Solvation Model Polarizable Continuum Model (PCM) Simulates the effect of a solvent (e.g., water) on the molecular geometry.

| Optimization Algorithm | Broyden–Fletcher–Goldfarb–Shanno (BFGS) | An efficient algorithm for finding the local energy minimum. |

Electrostatic Potential Surfaces and Charge Distribution of this compound

The electrostatic potential (ESP) surface of a molecule is a critical tool for understanding and predicting its intermolecular interactions. mdpi.com It is calculated by determining the potential energy experienced by a positive point charge as it is brought from infinity to various points on the molecule's electron density surface. The resulting ESP map visualizes the charge distribution, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). mdpi.comnih.gov

These surfaces are invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrostatic attractions, which are central to how a ligand like this compound recognizes and binds to its biological target. dtic.mil Regions of negative potential, typically associated with electronegative atoms like oxygen and nitrogen, are likely to act as hydrogen bond acceptors. mdpi.com Conversely, regions of positive potential, often found around hydrogen atoms bonded to electronegative atoms, can act as hydrogen bond donors.

Table 2: Predicted Partial Charge Characteristics of Key Atomic Regions in this compound This table is based on general chemical principles and illustrates expected charge distribution, not specific published computational results.

Molecular Region Key Atoms Expected Partial Charge Role in Interaction
Thiazole (B1198619) Ring Nitrogen, Sulfur Negative Hydrogen Bond Acceptor, Metal Coordination
Oxy-propanol Linker Ether Oxygen, Hydroxyl Oxygen Negative Hydrogen Bond Acceptor
Isopropylamino Group Amine Nitrogen Negative Hydrogen Bond Acceptor
Hydroxyl Group Hydrogen Positive Hydrogen Bond Donor

| Amine Group | Hydrogen | Positive | Hydrogen Bond Donor |

De Novo Design and Virtual Screening Based on the this compound Scaffold

The core chemical structure of this compound, known as its scaffold, can serve as a valuable starting point for the discovery of new molecules with potentially improved pharmacological properties. arxiv.org Two powerful computational strategies employed for this purpose are de novo design and virtual screening. arxiv.orgnih.gov De novo design involves constructing novel molecular structures from the ground up, often guided by the shape and properties of a known active site, while virtual screening involves computationally searching large libraries of existing compounds to identify those likely to bind to a specific target. researchgate.netnih.gov

Ligand-Based Drug Design (LBDD) Approaches Utilizing this compound Properties

In scenarios where the three-dimensional structure of the biological target is unknown, ligand-based drug design (LBDD) becomes an essential strategy. nih.govjubilantbiosys.com LBDD leverages the knowledge of known active molecules, such as this compound, to develop predictive models that can guide the design of new compounds. nih.govazolifesciences.com

One primary LBDD technique is pharmacophore modeling. A pharmacophore represents the essential spatial arrangement of molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are critical for biological activity. nih.gov By analyzing the structure of this compound, a pharmacophore model can be generated. This model can then be used as a 3D query to search compound databases for other molecules that possess the same critical features in a similar spatial arrangement. slideshare.net Another LBDD method is Quantitative Structure-Activity Relationship (QSAR), which develops mathematical models that correlate the chemical properties of a set of molecules with their biological activities. azolifesciences.com

Table 3: Key Pharmacophoric Features of the this compound Molecule

Feature Type Molecular Origin in this compound
Aromatic Ring Thiazole ring
Hydrogen Bond Donor Secondary amine (N-H), Hydroxyl group (O-H)
Hydrogen Bond Acceptor Thiazole nitrogen, Ether oxygen, Hydroxyl oxygen, Amine nitrogen

| Hydrophobic Center | Isopropyl group, Thiazole ring |

Structure-Based Drug Design (SBDD) Approaches Guided by this compound Insights

When the 3D structure of the target protein is available, structure-based drug design (SBDD) offers a powerful, direct approach to drug discovery. nih.govacs.org SBDD relies on understanding the precise interactions between a ligand and its binding site at an atomic level. taylorandfrancis.com

Molecular docking is a cornerstone of SBDD, where computational algorithms predict the preferred orientation and binding affinity of a ligand within a target's active site. nih.gov By docking this compound into its target protein, researchers can visualize the key interactions—such as hydrogen bonds, and hydrophobic contacts—that stabilize the complex. This structural insight is invaluable for guiding the modification of the this compound scaffold. For example, new functional groups can be added to the scaffold to form additional favorable interactions with the protein, potentially leading to derivatives with higher potency and selectivity. saromics.com

Table 4: A Hypothetical Workflow for SBDD Based on the this compound Scaffold

Step Action Objective
1. Target Preparation Obtain and refine the 3D crystal structure of the target protein. Ensure an accurate representation of the binding site.
2. Initial Docking Dock this compound into the prepared target structure. Identify the binding mode and key intermolecular interactions.
3. Scaffold Analysis Analyze the docked pose of this compound to identify vectors for chemical modification. Determine where the scaffold can be modified to improve binding or other properties.
4. Virtual Library Generation Create a virtual library of new compounds by modifying the this compound scaffold. Explore novel chemical space around the core structure.
5. Virtual Screening Dock the virtual library of derivatives into the target's active site. Prioritize new designs based on predicted binding affinity and interaction quality.

| 6. Lead Optimization | Select the most promising candidates for synthesis and experimental validation. | Identify new lead compounds with improved characteristics. |

Analytical Methodologies for Tazolol Research

Chromatographic Methods for Quantitative Analysis of Tazolol

Chromatographic techniques are widely used for the separation and quantitative determination of this compound in various samples. These methods allow for the isolation of this compound from complex mixtures, enabling accurate measurement. Quantitative analysis typically involves establishing a calibration curve by plotting detector response against known concentrations of the analyte hmdb.caiiab.me.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative analysis of pharmaceutical compounds like this compound. HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase nih.gov. The versatility of HPLC is enhanced by the availability of diverse detection methods, including UV-Visible spectroscopy, fluorescence detection, and electrochemical detection, which can be chosen based on the chemical properties of this compound and the sample matrix nih.gov. For quantitative analysis using HPLC, both external and internal standard methods are employed, utilizing calibration curves derived from the peak area or height of the analyte hmdb.caiiab.me. HPLC has been mentioned in contexts involving this compound and similar beta-blockers, indicating its relevance in their analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Research

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. In GC-MS, the sample is first separated by gas chromatography, and the eluting compounds are then detected and identified by mass spectrometry. GC-MS has been specifically utilized for the detection of this compound in biological matrices, such as swine plasma. This demonstrates the applicability of GC-MS for identifying and potentially quantifying this compound in complex biological samples, particularly if the compound is sufficiently volatile or can be derivatized to enhance volatility. GC-MS is capable of both qualitative and quantitative analysis, with quantification often relying on the proportionality of peak height or area to the analyte amount iiab.me.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for this compound in Biological Matrices

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique widely used for the quantification of drugs and metabolites in biological matrices. LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly valuable for analyzing complex biological samples like plasma, urine, and tissue extracts, where interference from the matrix can be significant. The use of tandem mass spectrometry (MS/MS) allows for the selection of specific precursor ions and monitoring of characteristic fragment ions, providing enhanced specificity and lower limits of detection compared to single-stage MS. While specific detailed methods for this compound were not extensively found, LC-MS/MS is a standard method for quantifying pharmaceutical compounds in biological fluids, and its application to this compound would follow similar principles, often involving sample preparation steps like protein precipitation or extraction.

Advanced Spectroscopic Techniques for this compound Structural Elucidation

Spectroscopic techniques provide valuable information about the structure and functional groups of a molecule. For this compound, these methods are essential for confirming its identity and elucidating the structures of any related compounds or metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Complex this compound Samples

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for determining the structure of organic molecules. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides detailed information about the connectivity and chemical environment of atoms within a molecule. Different NMR experiments (e.g., ¹H NMR, ¹³C NMR, 2D NMR) can be performed to gain comprehensive structural insights. A mention of the NMR spectrum for this compound exists, indicating its use in characterizing the compound. In complex samples, advanced NMR techniques, including multidimensional NMR, can help resolve overlapping signals and provide clearer structural information, even in the presence of other compounds.

High-Resolution Mass Spectrometry (HRMS) for this compound Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the exact mass of a molecule or its fragments, which is crucial for confirming elemental composition and identifying unknown compounds, including metabolites. Unlike low-resolution MS, HRMS can distinguish between ions with very similar nominal masses, providing a high degree of confidence in elemental formula assignments. HRMS, often coupled with liquid chromatography (LC-HRMS), is extensively used in metabolite identification studies. By analyzing the fragmentation patterns of potential metabolites and comparing their exact masses and fragmentation data to databases or predicted structures, researchers can elucidate the metabolic pathways of compounds like this compound. This is particularly important in biological research to understand how the body processes and eliminates a compound.

Summary of Analytical Methods for this compound Research

The following table summarizes the key analytical methods discussed and their primary applications in the context of this compound research, based on the information gathered from the search results.

Analytical MethodPrimary Application for this compound ResearchRelevant Findings/Mentions
HPLCQuantitative AnalysisMentioned in contexts with this compound and similar compounds
GC-MSQuantitative and Qualitative AnalysisUsed for detection in swine plasma
LC-MS/MSQuantitative Analysis in Biological MatricesGeneral method for pharmaceuticals in biological samples
NMR SpectroscopyStructural ElucidationNMR spectrum mentioned
HRMSMetabolite Identification, Structural ElucidationUsed for metabolite identification of various compounds

X-ray Crystallography for this compound Co-crystal Structures

X-ray crystallography is a powerful technique used to determine the atomic and molecular structure of a crystal, including the three-dimensional structure of a molecule criver.comxtalpi.com. In pharmaceutical research, it is frequently employed to understand the solid-state forms of a drug compound, including co-crystals xtalpi.commdpi.com. Co-crystals are crystalline solids that contain a drug substance and one or more co-crystal formers in a defined stoichiometric ratio mdpi.com.

The application of X-ray crystallography to this compound co-crystal structures would involve obtaining a crystalline form of this compound in combination with a co-former domainex.co.uk. This process typically requires screening for suitable co-formers and crystallization conditions criver.comdomainex.co.uk. Once crystals are obtained, they are subjected to X-ray diffraction xtalpi.com. The resulting diffraction pattern is then analyzed to determine the crystal lattice and the arrangement of molecules within the crystal xtalpi.com.

Analyzing this compound co-crystal structures using X-ray crystallography can provide detailed insights into the intermolecular interactions, such as hydrogen bonding and pi-pi stacking, between this compound and the co-former mdpi.com. This structural information is crucial for understanding the physical properties of the co-crystal, including solubility, stability, and bioavailability, which can differ significantly from the free form of the drug ontosight.aimdpi.com. High-resolution crystal structures can also be invaluable for determining compound binding modes when the compound is co-crystallized with a target protein domainex.co.uk. While general methodologies for co-crystallization and X-ray diffraction are well-established criver.comxtalpi.comdomainex.co.uknih.gov, specific detailed research findings on the X-ray crystallography of this compound co-crystal structures were not extensively available in the consulted literature.

Bioanalytical Methods for Pre-clinical this compound Sample Analysis

Bioanalytical methods are essential for the quantitative determination of drugs and their metabolites in biological matrices such as blood, plasma, serum, urine, or tissues ijpsjournal.comjgtps.com. These methods are critically important in preclinical studies to support pharmacokinetic (PK), toxicokinetic (TK), and drug metabolism studies ijpsjournal.comjgtps.com. The goal is to accurately measure the concentration of the analyte over time to understand its absorption, distribution, metabolism, and excretion (ADME) profile ijpsjournal.com.

For preclinical this compound sample analysis, bioanalytical methods would involve sample collection from animal models, appropriate sample processing (which can include steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction to isolate the analyte from the biological matrix), and subsequent analysis using sensitive and selective analytical techniques jgtps.com. Common techniques used in bioanalysis include liquid chromatography coupled with mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS), due to their sensitivity and specificity for small molecules like this compound ppd.comresearchgate.net.

The development of bioanalytical methods for this compound would require careful consideration of the compound's chemical properties and potential metabolites jgtps.comethernet.edu.et. The method must be able to distinguish this compound from endogenous compounds in the biological matrix and, if necessary, quantify its metabolites jgtps.comppd.com. While the importance of bioanalysis in preclinical drug development is widely recognized ijpsjournal.comjgtps.com, specific detailed bioanalytical methods and findings for this compound in preclinical samples were not extensively detailed in the consulted literature.

Immunoassays for this compound and its Metabolites (if applicable)

Immunoassays are a class of bioanalytical methods that utilize the specific binding of an antibody to its antigen (the analyte) for detection and quantification sahealth.sa.gov.auphysionet.org. These methods can be highly sensitive and are often used for the analysis of drugs and their metabolites in biological samples researchgate.netresearchgate.net. Enzyme-linked immunosorbent assay (ELISA) is a common type of immunoassay ijpsjournal.com.

The application of immunoassays for this compound and its metabolites would require the development of specific antibodies that bind selectively to this compound or its metabolic products researchgate.net. If this compound undergoes significant metabolism, separate immunoassays might be needed for the parent compound and relevant metabolites, provided that specific antibodies can be generated for each. The process typically involves immobilizing an antibody or antigen on a solid surface, adding the biological sample containing the analyte, and using an enzyme-labeled antibody for detection, followed by a substrate that produces a measurable signal (e.g., color change, fluorescence, or luminescence) ijpsjournal.com.

Immunoassays can offer advantages in terms of throughput and cost-effectiveness for large numbers of samples ijpsjournal.com. However, they can sometimes face challenges with cross-reactivity, where the antibody binds to structurally similar compounds, including metabolites or endogenous substances researchgate.net. While immunoassays are a standard tool in bioanalysis ijpsjournal.com, specific details on the development or application of immunoassays specifically for this compound or its metabolites were not extensively found in the consulted literature. Some literature mentions the use of enzyme immunoassay for other beta-adrenergic stimulants and their metabolites researchgate.netresearchgate.net.

Microdialysis and in vivo Sampling Techniques in Animal Studies of this compound

Microdialysis is a minimally invasive sampling technique used in animal studies to measure the concentration of analytes in the extracellular fluid of tissues, such as the brain, blood, or subcutaneous space, in awake and freely moving animals nih.govakdeniz.edu.trbasinc.comnih.govamuzainc.com. This technique allows for continuous monitoring of dynamic changes in analyte concentrations over time in a specific tissue nih.govakdeniz.edu.tr.

In the context of this compound research, microdialysis could be employed to investigate the tissue distribution and pharmacokinetics of this compound in target organs in animal models basinc.com. A microdialysis probe, consisting of a semi-permeable membrane at its tip, is implanted into the desired tissue akdeniz.edu.tramuzainc.com. Perfusion fluid is slowly pumped through the probe, and small molecules like this compound can diffuse across the membrane from the extracellular fluid into the perfusate, which is then collected for analysis akdeniz.edu.tramuzainc.com.

This technique is particularly valuable for studying the unbound concentration of a drug in the interstitial fluid, which is often considered the pharmacologically active concentration basinc.com. Microdialysis can provide time-resolved data that complements traditional blood sampling by offering tissue-specific information basinc.com. While microdialysis is a well-established technique in neuroscience and pharmacology research for studying drug distribution and effects on neurotransmitters nih.govnih.govamuzainc.com, specific research findings detailing the use of microdialysis for studying this compound in animal models were not extensively available in the consulted literature. The technique's application depends on the specific research questions being addressed regarding this compound's tissue distribution and activity.

Method Validation and Quality Control in Academic Research Settings for this compound Analysis

Method validation and quality control are fundamental aspects of ensuring the reliability, accuracy, and consistency of analytical results in any research setting, including academic laboratories jgtps.comjru-b.comashdin.comresearchgate.netresearchgate.netwjarr.com. For the analysis of this compound, regardless of the specific analytical technique used (e.g., chromatography, immunoassay), validation procedures are necessary to demonstrate that the method is suitable for its intended purpose jgtps.comjru-b.comwjarr.com.

Method validation typically involves evaluating several key analytical parameters researchgate.netjru-b.comresearchgate.netwjarr.com:

Accuracy: The closeness of the measured value to the true value.

Precision: The agreement among individual measurements when the method is applied repeatedly to a homogeneous sample. This includes repeatability (within a short period) and intermediate precision (over a longer period, potentially with different analysts or equipment).

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components researchgate.netjru-b.com.

Sensitivity: Assessed through the Limit of Detection (LOD) and Limit of Quantification (LOQ) researchgate.netwjarr.com. LOD is the lowest analyte concentration that can be reliably detected, while LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision wjarr.com.

Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a defined range researchgate.netwjarr.com.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters researchgate.net.

Recovery: The efficiency of the sample preparation process in extracting the analyte from the biological matrix researchgate.net.

Stability: The stability of the analyte in the sample matrix under various storage and handling conditions researchgate.net.

In academic research settings, while the stringent regulatory guidelines followed in pharmaceutical development (e.g., GLP) might not always be strictly mandated, applying principles of method validation and quality control is crucial for generating defensible and reproducible data ashdin.comnih.gov. Quality control procedures involve the regular analysis of control samples with known concentrations of the analyte to monitor the performance of the validated method over time researchgate.net. This helps to ensure that the method remains within acceptable limits of accuracy and precision during routine analysis researchgate.net.

While the general principles of method validation and quality control are well-documented jgtps.comresearchgate.netjru-b.comashdin.comresearchgate.netresearchgate.netwjarr.com, specific detailed data from method validation studies for the analysis of this compound in academic research settings were not extensively available in the consulted literature. However, any rigorous academic research involving the quantitative analysis of this compound in complex matrices would necessitate a thorough validation of the analytical method employed.

Emerging Research Directions and Future Prospects for Tazolol

Exploration of Novel Therapeutic Indications for Tazolol

This compound, a selective myocardial beta-stimulant, has historically been investigated for its potential in treating heart disease. nih.gov Emerging research directions are now focusing on repurposing this compound for novel therapeutic indications based on its molecular mechanism of action and exploring its efficacy in new preclinical disease models.

Repurposing Potential of this compound Based on Molecular Mechanism

This compound functions as a selective myocardial beta-stimulant, which leads to an increase in myocardial contractile force and heart rate. nih.gov This selective beta-agonist activity presents a molecular basis for its potential repurposing in other conditions where targeted increases in cardiac output are desired. For instance, in conditions characterized by acute cardiac decompensation without significant hypertension, the selective inotropic and chronotropic effects of this compound could be beneficial.

The cardiovascular pharmacology of this compound has been studied in canine models, where it was observed to increase myocardial contractile force and heart rate with minimal impact on arterial pressure. nih.gov The cardiac effects of this compound were effectively blocked by beta-blockers such as propranolol (B1214883) and practolol. nih.gov Furthermore, this compound demonstrated an ability to increase left circumflex coronary artery flow and superior mesenteric artery flow. nih.gov These established mechanisms suggest a potential for this compound in therapeutic areas beyond its initial scope, such as in specific forms of cardiogenic shock or acute heart failure where selective myocardial stimulation is required without significant peripheral vasoconstriction.

Investigation of this compound in New Pre-clinical Disease Models

The investigation of this compound in new preclinical disease models is a crucial step in exploring its novel therapeutic indications. While initial studies were conducted in models of experimental myocardial infarction, the evolving landscape of cardiovascular research presents new opportunities to assess the therapeutic potential of this compound. nih.gov

In a study on dogs with acute pump failure from experimental myocardial infarction, this compound was shown to produce a significant and sustained increase in cardiac output and stroke volume, while decreasing peripheral resistance and mean aortic pressure. nih.gov Notably, the heart rate was only modestly increased. nih.gov Compared to isoproterenol (B85558) at equivalent doses, this compound appeared to cause less S-T segment elevation at the margin of the infarction. nih.gov

Future preclinical studies could explore the effects of this compound in models of:

Diastolic Dysfunction: To determine if the inotropic effects of this compound can improve ventricular relaxation and filling.

Sepsis-induced Cardiomyopathy: To investigate if this compound can counteract the myocardial depression often seen in septic shock.

Right Ventricular Failure: To assess the efficacy of this compound in improving right ventricular function, a critical unmet need in several cardiovascular diseases.

These new preclinical investigations will be instrumental in identifying novel therapeutic avenues for this compound.

Development of Advanced Delivery Systems for this compound (Conceptual)

The development of advanced delivery systems for this compound represents a conceptual frontier to enhance its therapeutic potential. While no specific research has been published on advanced delivery systems for this compound, current nanomedicine technologies offer promising strategies that could be applied to this compound.

Nanoparticle Encapsulation and Targeted Delivery Strategies for this compound

Nanoparticle-based drug delivery systems could offer a way to alter the biodistribution of this compound, enabling site-specific, targeted delivery and controlled release. researchgate.net This approach could be particularly beneficial in concentrating the therapeutic action of this compound on the myocardium, thereby minimizing potential systemic side effects.

Conceptual nanoparticle strategies for this compound could include:

Liposomes: These lipid-based nanoparticles could encapsulate this compound, potentially improving its pharmacokinetic profile and facilitating targeted delivery to cardiac tissue.

Polymeric Nanoparticles: Biodegradable polymers could be used to create nanoparticles that provide sustained release of this compound, which may be advantageous in managing chronic cardiac conditions.

Metal-Based Nanoparticles: Materials like gold nanoparticles could be functionalized to carry this compound, offering a platform for combined therapeutic and diagnostic applications. pulsus.com

Delivery Strategy Potential Advantage for this compound Reference
Liposomal Encapsulation Improved pharmacokinetic profile and targeted cardiac delivery. nih.gov
Polymeric Nanoparticles Sustained release for chronic cardiac conditions. researchgate.net
Gold Nanoparticles Potential for theranostic applications. pulsus.com

Prodrug Strategies for Enhanced Pre-clinical Pharmacokinetics of this compound

Prodrug strategies involve the chemical modification of a drug into an inactive form that is converted to the active compound in the body. nih.gov This approach can be used to overcome limitations such as poor bioavailability or rapid metabolism. nih.gov For this compound, a prodrug approach could conceptually be designed to improve its oral absorption and prolong its duration of action.

By modifying the structure of this compound to create a more lipophilic prodrug, its absorption across the gastrointestinal tract could be enhanced. Once absorbed, the prodrug would be metabolized to release the active this compound. This strategy has been successfully applied to other cardiovascular drugs to improve their pharmacokinetic properties. nih.gov

Combination Therapies with Existing Agents for this compound (Pre-clinical Rationale)

The preclinical rationale for using this compound in combination with other existing cardiovascular agents is based on the potential for synergistic or additive therapeutic effects. While no specific combination studies with this compound have been reported, the known mechanism of this compound as a beta-stimulant provides a basis for postulating beneficial interactions with other drug classes.

A plausible preclinical combination therapy to investigate would be this compound with a beta1-adrenergic receptor blocker. Research in animal models of post-myocardial infarction heart failure has suggested that a combination of a beta2-AR agonist and a beta1-AR blocker can be more effective than a beta1-AR blocker alone. nih.govnih.gov Given this compound's beta-stimulant properties, a similar synergistic effect might be observed.

Another potential combination could involve this compound and agents that target different pathways in heart failure, such as ACE inhibitors or aldosterone (B195564) antagonists. oatext.com The rationale would be to simultaneously enhance cardiac contractility with this compound while mitigating the detrimental effects of neurohormonal activation with the other agents.

Potential Combination Agent Preclinical Rationale
Beta1-Adrenergic Receptor Blocker Potential for synergistic effects on cardiac remodeling and function in heart failure. nih.govnih.gov
ACE Inhibitor Complementary mechanisms of action to improve cardiac output and reduce afterload.
Aldosterone Antagonist Combined effect of improving contractility and preventing fibrosis and adverse remodeling. oatext.com

Further preclinical studies are warranted to explore these and other potential combination therapies to fully elucidate the future therapeutic role of this compound.

Synergistic Effects in In vitro Models with this compound Combinations

No specific in vitro studies detailing synergistic effects of this compound in combination with other compounds were identified in the available literature. Research into combination therapies for cardiovascular conditions is common, often aiming to achieve enhanced efficacy or reduce the potential for adverse effects, but specific investigations involving this compound in this context are not documented in recent scientific publications. drugsincontext.comnih.govmdpi.com

Additive Effects in Animal Models with this compound Combination Regimens

There is a lack of current research on additive effects of this compound in animal models using combination regimens. A foundational study from 1976 noted that the cardiac effects of this compound in dogs could be blocked by pretreatment with beta-blockers like propranolol or practolol. nih.gov This describes a drug interaction rather than a therapeutically additive effect. Modern studies exploring combination regimens with this compound to achieve enhanced therapeutic outcomes were not found.

Impact on Related Chemical Classes and Drug Discovery Endeavors Stemming from this compound Research

Insights for Designing Next-Generation Compounds Based on this compound's Profile

No literature was found that specifically identifies this compound's chemical structure as a "scaffold" or basis for the design of next-generation therapeutic compounds. While the thiazole (B1198619) ring, a component of this compound, is recognized as a privileged scaffold in medicinal chemistry for its presence in various bioactive compounds, there is no direct evidence of this compound's profile influencing modern drug design endeavors. ump.edu.plresearchgate.net

Contribution of this compound Research to Fundamental Pharmaceutical Sciences

The primary contribution of this compound research to pharmaceutical sciences appears to be its initial characterization as a selective myocardial beta-stimulant with some mild beta-blocking activity. nih.gov This work contributed to the broader understanding of beta-agonist pharmacology during its time. However, there is no indication in recent literature of a lasting or significant impact on fundamental pharmaceutical sciences beyond this initial characterization.

Methodological Innovations Applicable to this compound Research

Application of Omics Technologies (Genomics, Proteomics, Metabolomics) to this compound Studies

While there is no evidence of omics technologies being specifically applied to study this compound, these methodologies are central to modern cardiovascular drug research and could theoretically be used to reinvestigate the compound. nih.gov

Genomics could be used to identify genetic variations in beta-adrenergic receptors that may influence an individual's response to a beta-stimulant like this compound. This could help in stratifying patient populations that might benefit most from such a drug. jacc.orgconectgene.com

Proteomics , the large-scale study of proteins, could elucidate the broader impact of this compound on cardiac muscle cells beyond its direct receptor interaction. By analyzing changes in the cardiac proteome following administration of the drug, researchers could uncover downstream signaling pathways and potential off-target effects. nih.govresearchgate.net

Metabolomics would allow for the analysis of changes in metabolic pathways in response to this compound, providing insights into how the drug affects energy utilization in the heart muscle.

These technologies have revolutionized the understanding of cardiovascular diseases and drug actions, offering powerful tools for biomarker discovery and mechanistic insights. nih.govjacc.orgnih.gov Should research interest in this compound or similar selective beta-stimulants be renewed, the application of omics would be a critical step in re-evaluating its pharmacological profile according to modern standards.

Below is a hypothetical data table illustrating how proteomics data could be presented in a study of a cardiovascular drug.

Protein AlteredFunctional ClassFold Change (Drug vs. Control)Potential Implication
Troponin ISarcomeric Protein+1.8Increased Contractility
ATP synthase subunit alphaEnergy Metabolism+1.5Enhanced Energy Production
Protein Kinase A (PKA) SubunitSignaling Pathway+2.1Beta-Adrenergic Pathway Activation
Heat Shock Protein 70Stress Response-1.2Modulation of Cellular Stress

Note: This table is for illustrative purposes only and does not represent actual data for this compound.

Advanced Imaging Techniques for In vivo Distribution Analysis of this compound (Animal Studies)

A comprehensive review of scientific literature and research databases reveals a notable absence of studies employing advanced imaging techniques to analyze the in vivo distribution of this compound in animal models. Techniques such as Positron Emission Tomography (PET), Single Photon Emission Computed Tomography (SPECT), and specialized Magnetic Resonance Imaging (MRI) are powerful tools for non-invasively tracking the pharmacokinetics and tissue accumulation of pharmaceutical compounds. nih.govnih.gov These modalities typically require radiolabeling the compound of interest or using a contrast agent to visualize its path and concentration in a living organism over time. mdpi.comnih.gov

However, despite the established utility of these advanced imaging methods in pharmacological research, no specific applications to the compound this compound have been documented in publicly accessible research. researchgate.net Consequently, there are no detailed research findings or data tables to report regarding its organ-specific uptake, clearance rates, or metabolic fate as determined by these in vivo imaging technologies. The lack of such data indicates a research gap and an opportunity for future investigations to elucidate the whole-body pharmacokinetics of this compound using modern, non-invasive imaging.

Q & A

Q. What experimental models are most appropriate for studying Tazolol's β-adrenergic receptor selectivity?

  • Methodological Answer : Use in vitro assays with isolated tissues or cell lines expressing β₁- and β₂-adrenoceptors. For example, compare this compound's potency (IC₅₀) in human vs. rat platelet models to assess species-specific selectivity . Competitive binding assays with radiolabeled antagonists (e.g., ICI 118,551 for β₂-selectivity) can further clarify receptor affinity .

Q. How can researchers address discrepancies in this compound's reported IC₅₀ values across studies?

  • Methodological Answer : Standardize experimental conditions (e.g., temperature, buffer composition) and validate assay reproducibility. Analyze potential confounding factors such as platelet preparation methods or interspecies variability (e.g., this compound’s IC₅₀ in rat platelets is 53 ± 23 μM vs. no data in humans ). Perform meta-analyses of historical data to identify trends or outliers.

Q. What are the key steps to design a dose-response study for this compound’s cardiovascular effects?

  • Methodological Answer :

Define the primary endpoint (e.g., heart rate modulation, contractility).

Select a physiologically relevant model (e.g., Langendorff-perfused heart for myocardial stimulation ).

Use log-dose increments (e.g., 0.1–100 μM) to capture full agonist/antagonist profiles.

Include controls for β-blockers (e.g., propranolol) to confirm receptor-mediated effects.

Advanced Research Questions

Q. How does this compound’s myocardial β-stimulant activity compare to structurally related compounds like Prenalterol?

  • Methodological Answer : Conduct head-to-head in vivo studies measuring hemodynamic parameters (e.g., left ventricular pressure). In rat platelets, Prenalterol’s IC₅₀ (5 ± 2 μM) is 10-fold lower than this compound’s (53 ± 23 μM), suggesting divergent β-receptor interactions . Pair this with computational modeling to analyze structure-activity relationships (SAR) for side-chain modifications.

Q. What statistical approaches are recommended for analyzing this compound’s species-specific pharmacokinetic variability?

  • Methodological Answer : Apply mixed-effects models to account for interspecies differences in metabolism. For example, this compound’s higher IC₅₀ in rats vs. humans may reflect differential β-receptor density or coupling efficiency . Use bootstrap resampling to estimate confidence intervals for cross-species extrapolation.

Q. How can researchers investigate this compound’s long-term effects on β-adrenoceptor desensitization?

  • Methodological Answer :
  • Step 1 : Expose cell cultures or animal models to chronic this compound administration (e.g., 14 days).
  • Step 2 : Quantify receptor density via radioligand binding (e.g., ³H-CGP 12177).
  • Step 3 : Measure downstream signaling markers (cAMP, phosphorylated PKA) to assess functional desensitization .

Data Interpretation & Contradictions

Q. How should conflicting data on this compound’s β₁/β₂ selectivity be resolved?

  • Methodological Answer :
  • Approach 1 : Replicate studies using isoform-specific knockout models (e.g., β₁-adrenoceptor KO mice).
  • Approach 2 : Employ Schild regression analysis to calculate pA₂ values, distinguishing competitive vs. allosteric antagonism .
  • Approach 3 : Cross-validate findings with orthogonal methods (e.g., GTPγS binding for G-protein activation).

Q. What strategies mitigate bias in meta-analyses of this compound’s cardiovascular outcomes?

  • Methodological Answer :
  • Use PRISMA guidelines for systematic reviews.
  • Apply Egger’s regression test to detect publication bias.
  • Stratify data by study design (e.g., exclude non-blinded trials) to minimize confounding .

Cross-Disciplinary Research

Q. Can this compound’s pharmacological profile inform drug repurposing for non-cardiac conditions?

  • Methodological Answer : Explore β-adrenoceptor roles in non-cardiac tissues (e.g., bronchial smooth muscle, adipose lipolysis). For example, this compound’s β₂-activity (if confirmed) could be tested in asthma models, though its weak potency in platelets suggests limited efficacy . Collaborate with computational biologists to screen for off-target interactions via molecular docking.

Q. How can proteomics enhance understanding of this compound’s signaling pathways?

  • Methodological Answer :
  • Step 1 : Perform phosphoproteomic profiling of this compound-treated cardiomyocytes.
  • Step 2 : Integrate with transcriptomic data to map β-adrenoceptor-driven networks.
  • Step 3 : Validate key nodes (e.g., GRK2, arrestins) via CRISPR/Cas9 knockout .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tazolol
Reactant of Route 2
Reactant of Route 2
Tazolol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.